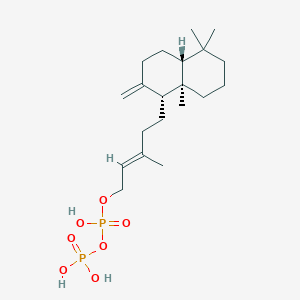
ent-Copalyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate is a copalyl diphosphate. It is a conjugate acid of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Medicinal Plants
ent-Copalyl diphosphate (ent-CPP) synthase plays a crucial role in the biosynthesis of andrographolides in Andrographis paniculata, a medicinal plant. This process involves the conversion of geranylgeranyl diphosphate into ent-CPP. The expression of the ent-CPP synthase gene in A. paniculata is consistent with the accumulation of andrographolides in various plant tissues, highlighting its pharmaceutical significance (Shen et al., 2015).
Fungal Gibberellin Biosynthesis
In fungi, ent-kaurene, a product of ent-CPP, is a critical intermediate in gibberellin biosynthesis. The conversion of geranylgeranyl diphosphate to ent-kaurene in fungi involves a bifunctional diterpene cyclase, indicating a unique enzymatic capability distinct from plants (Kawaide et al., 1997).
Enzyme Mutation for Tanshinone Biosynthesis
In Arabidopsis thaliana, mutations in ent-copalyl diphosphate synthase were investigated for potential improvements in biological functions. This research is significant for metabolic engineering approaches aimed at enhancing the production of tanshinones, medically valuable diterpene derivatives (Szymczyk et al., 2019).
Role in Rice Phytohormone and Phytoalexin Biosynthesis
Rice (Oryza sativa) uses ent-copalyl diphosphate synthase for both gibberellin (a plant hormone) and defensive phytoalexin biosynthesis. The differential expression of two distinct ent-copalyl diphosphate synthases in rice suggests a specialized regulatory mechanism for these distinct metabolic pathways (Prisic et al., 2004).
Structural Insights and Mechanistic Understanding
The structure of ent-copalyl diphosphate synthase reveals insights into its catalytic mechanism, highlighting the architectural differences compared to related enzymes. This knowledge aids in understanding the diversity of isoprenoid cyclization reactions in plant diterpene cyclases (Köksal et al., 2011).
Tissue-Specific Accumulation in Andrographis paniculata
Investigations into the tissue-specific accumulation of specialized diterpenes in Andrographis paniculata have identified key roles for ent-copalyl diphosphate synthase in this process. This research advances understanding of how ent-copalyl diphosphate synthase contributes to the accumulation of medicinally important diterpenes in specific plant tissues (Misra et al., 2015).
Eigenschaften
CAS-Nummer |
21738-30-7 |
|---|---|
Produktname |
ent-Copalyl diphosphate |
Molekularformel |
C20H36O7P2 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1 |
InChI-Schlüssel |
JCAIWDXKLCEQEO-PGHZQYBFSA-N |
Isomerische SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyme |
9,10-syn-copalyl diphosphate 9,10-syn-CPP 9betaH-labda-9(17),13-dien-15-ol diphosphate ester copalyl pyrophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)
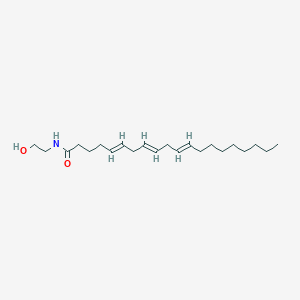
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)

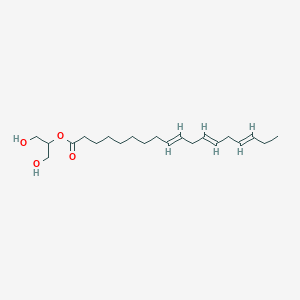
![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)
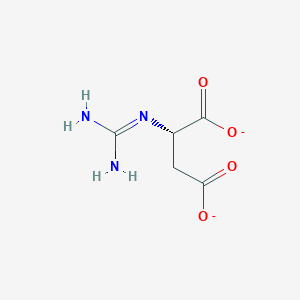
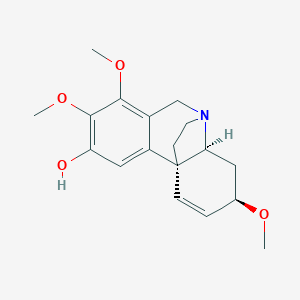


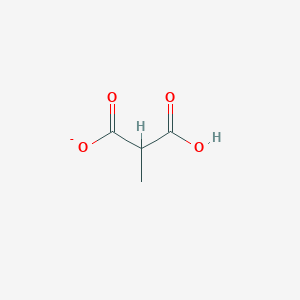
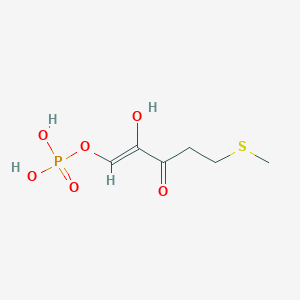
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)